molecular formula C30H28Cl2O2 B15351460 4,4'-Dichloro-3-(3-ethoxybenzyl)-3'-(4-ethoxybenzyl)-1,1'-biphenyl

4,4'-Dichloro-3-(3-ethoxybenzyl)-3'-(4-ethoxybenzyl)-1,1'-biphenyl

Cat. No.: B15351460
M. Wt: 491.4 g/mol
InChI Key: LRDXWVVPRTYTJJ-UHFFFAOYSA-N
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Description

4,4'-Dichloro-3-(3-ethoxybenzyl)-3'(4-ethoxybenzyl)-1,1'-biphenyl is a complex organic compound characterized by its molecular formula C30H28Cl2O2. This compound features two ethoxybenzyl groups attached to a biphenyl core with chlorine atoms at the 4 and 4' positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dichloro-3-(3-ethoxybenzyl)-3'(4-ethoxybenzyl)-1,1'-biphenyl typically involves multi-step organic reactions. One common approach is the Ullmann coupling reaction, where a biphenyl derivative is coupled with halogenated benzyl compounds under palladium-catalyzed conditions. The reaction conditions often require high temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the ethoxybenzyl groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the chlorine atoms.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones from the ethoxybenzyl groups.

  • Reduction: Formation of chlorobenzene derivatives or biphenyl compounds with reduced chlorine content.

  • Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 4,4'-Dichloro-3-(3-ethoxybenzyl)-3'(4-ethoxybenzyl)-1,1'-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The ethoxybenzyl groups may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl: Similar structure with different substitution pattern.

  • 4,4'-Dichloro-3-(3-ethoxybenzyl)-1,1'-biphenyl: Similar core structure but with only one ethoxybenzyl group.

  • 4,4'-Dichloro-3-(4-ethoxybenzyl)-1,1'-biphenyl: Similar core structure but with different positions of the ethoxybenzyl group.

Uniqueness: 4,4'-Dichloro-3-(3-ethoxybenzyl)-3'(4-ethoxybenzyl)-1,1'-biphenyl is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two ethoxybenzyl groups at different positions on the biphenyl core provides distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C30H28Cl2O2

Molecular Weight

491.4 g/mol

IUPAC Name

1-chloro-4-[4-chloro-3-[(3-ethoxyphenyl)methyl]phenyl]-2-[(4-ethoxyphenyl)methyl]benzene

InChI

InChI=1S/C30H28Cl2O2/c1-3-33-27-12-8-21(9-13-27)16-25-19-23(10-14-29(25)31)24-11-15-30(32)26(20-24)17-22-6-5-7-28(18-22)34-4-2/h5-15,18-20H,3-4,16-17H2,1-2H3

InChI Key

LRDXWVVPRTYTJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)Cl)CC4=CC(=CC=C4)OCC)Cl

Origin of Product

United States

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